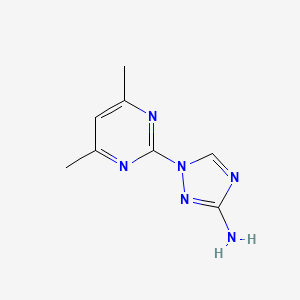
1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrimidine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable triazole precursor under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . The reaction conditions often include elevated temperatures and specific reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This compound may also interact with DNA or RNA, leading to the inhibition of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine: This compound shares a similar pyrimidine ring but differs in the triazole ring being replaced by a pyrazole ring.
4,6-dimethylpyrimidine-2-yl esters: These compounds contain the same pyrimidine moiety but are ester derivatives.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of pyrimidine and triazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N6 |
|---|---|
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N6/c1-5-3-6(2)12-8(11-5)14-4-10-7(9)13-14/h3-4H,1-2H3,(H2,9,13) |
Clé InChI |
ZWKZNIUUXGUVHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2C=NC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)

![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
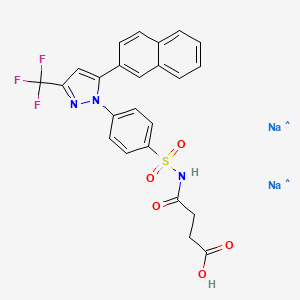
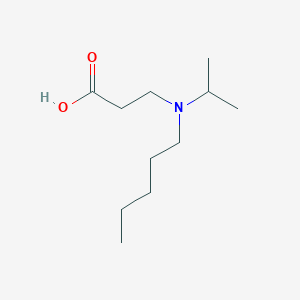

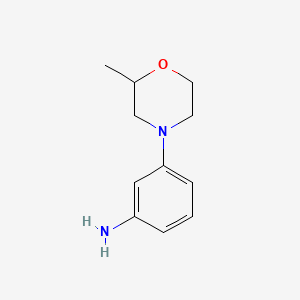
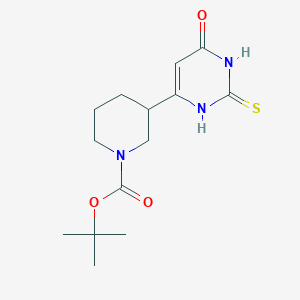
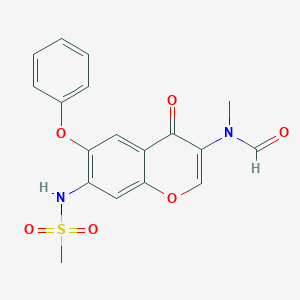
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)

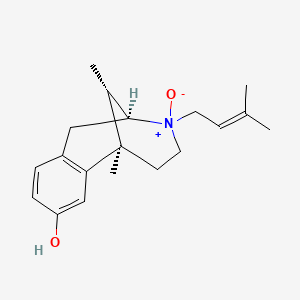
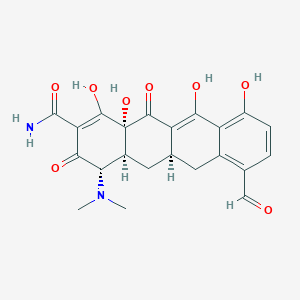
![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
